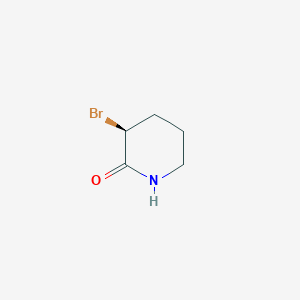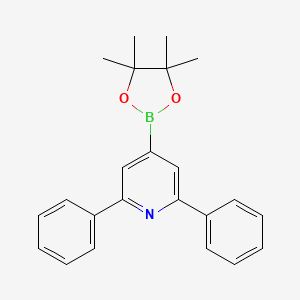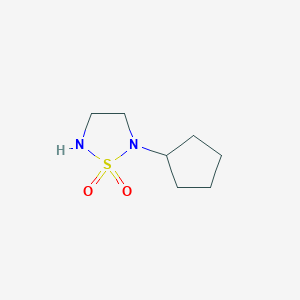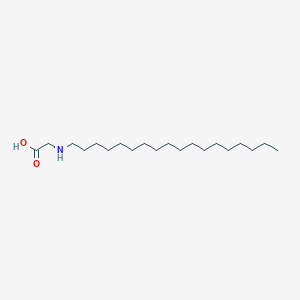![molecular formula C12H22N2O5 B13122983 Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes an ethyl ester group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate typically involves multiple steps:
Formation of the Boc-protected amino acid: The starting material, 2-aminoacetic acid, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with ethyl 2-bromoacetate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is methylated using methyl iodide and a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Produces the free amine and carbon dioxide.
Substitution: Produces substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate depends on its specific application. In enzymatic reactions, it acts as a substrate that is recognized and processed by specific enzymes. The Boc group provides protection during synthesis, preventing unwanted side reactions, and is removed under specific conditions to yield the active compound.
類似化合物との比較
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate can be compared with other similar compounds such as:
Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Similar structure but with additional ethoxy groups, leading to different solubility and reactivity.
Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Lacks the methyl group, resulting in different steric and electronic properties.
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate: Lacks the additional methyl and acetyl groups, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H22N2O5 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C12H22N2O5/c1-6-18-10(16)8-14(5)9(15)7-13-11(17)19-12(2,3)4/h6-8H2,1-5H3,(H,13,17) |
InChIキー |
GLJVZAOZJPMUQO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C)C(=O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




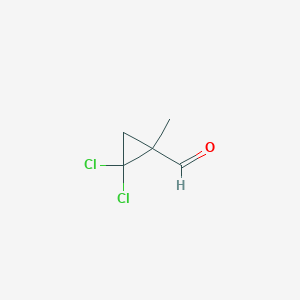
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
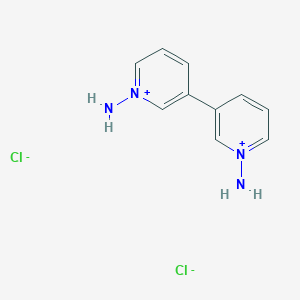
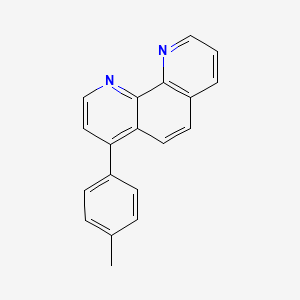
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

